2-(4-Chlorophenyl)oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to form the oxolane ring . The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-Chlorophenyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or other reduced derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Chlorophenyl)oxolane-3-carboxylic acid can be compared with other similar compounds such as:
(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid: This compound has a similar structure but differs in its stereochemistry, which can affect its reactivity and biological activity.
This compound, trans: This is another stereoisomer with distinct properties and applications.
The uniqueness of this compound lies in its specific combination of reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-4,9-10H,5-6H2,(H,13,14) |
InChI Key |
UGUJBBPWDUGJLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.